3-(1-Piperidinylmethyl)phenol
Overview
Description
“3-(1-Piperidinylmethyl)phenol” is a chemical compound with the linear formula C12H17NO . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
Phenoxypropylamines, including “3-(1-Piperidinylmethyl)phenol”, have been synthesized from N - {3- [3- (1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . The products have been characterized by elemental analysis, 1 H-NMR, and MS .
Molecular Structure Analysis
The molecular structure of “3-(1-Piperidinylmethyl)phenol” is represented by the linear formula C12H17NO . It has a molecular weight of 191.28 .
Chemical Reactions Analysis
Phenolic compounds, such as “3-(1-Piperidinylmethyl)phenol”, are known to undergo oxidation, yielding a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
“3-(1-Piperidinylmethyl)phenol” has a melting point of 137-138°C and a predicted boiling point of 308.1±17.0 °C . It has a predicted density of 1.097±0.06 g/cm3 . It is soluble in methanol .
Scientific Research Applications
Pharmaceutical Synthesis
This compound is used in the synthesis of phenoxypropylamine derivatives, which are important in pharmaceutical applications. For example, it has been used in preparing derivatives of roxatidine acetate, offering advantages such as mild reaction conditions and good yields .
Piperidine Derivatives in Medicine
Piperidine derivatives, which include 3-(1-Piperidinylmethyl)phenol , have shown several important pharmacophoric features and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic treatments .
Mechanism of Action
Phenolic compounds, including “3-(1-Piperidinylmethyl)phenol”, are potent proteolytic agents. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Future Directions
Phenolic compounds, including “3-(1-Piperidinylmethyl)phenol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted phenolics is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(piperidin-1-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBERFQYFWYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356602 | |
Record name | 3-(1-Piperidinylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Piperidinylmethyl)phenol | |
CAS RN |
73279-04-6 | |
Record name | 3-(1-Piperidinylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Hydroxybenzyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of an intramolecular hydrogen bond in 3-(1-Piperidinylmethyl)phenol influence its reactivity with the cumyloxyl radical?
A1: Unlike its counterparts 2-(1-piperidinylmethyl)phenol and 4-methoxy-2-(1-piperidinylmethyl)phenol, 3-(1-Piperidinylmethyl)phenol exhibits hydrogen atom transfer (HAT) from both the phenolic O-H and the α-C-H bonds when reacting with the cumyloxyl radical in acetonitrile. [] This suggests that the positioning of the piperidinylmethyl group relative to the phenolic OH group in 3-(1-Piperidinylmethyl)phenol results in a weaker intramolecular hydrogen bond, allowing for HAT from both sites.
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